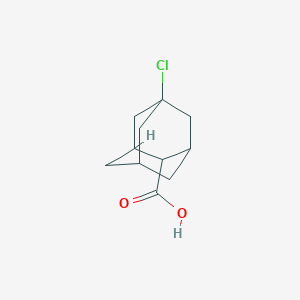

5-Chloroadamantane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

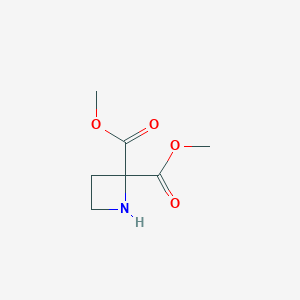

5-Chloroadamantane-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group . Its IUPAC name is (1R,3S,5s,7s)-5-chloroadamantane-2-carboxylic acid . The compound has a molecular weight of 214.69 .

Synthesis Analysis

The synthesis of similar compounds, such as 5,7-Dichloroadamantan-2-one, involves the reaction of adamantane-2-carboxylc acid with excess chlorine in the presence of aluminum chloride on heating . This process yields 5,7-dichloroadamantane-2-carboxylic acid, which is then subjected to consecutive Curtius reaction, deamination, and oxidation to obtain 5,7-dichloroadamantan-2-one .Molecular Structure Analysis

The carbon and oxygen in the carbonyl of the carboxyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

Carboxylic acids, such as 5-Chloroadamantane-2-carboxylic acid, can undergo reactions in which the hydroxyl group is replaced by another nucleophilic group . These reactions are important for preparing functional derivatives of carboxylic acids .Physical And Chemical Properties Analysis

Carboxylic acids, including 5-Chloroadamantane-2-carboxylic acid, are known for their ability to form hydrogen bonds, which contribute to their relatively high boiling points . The presence of a carboxyl group also influences the compound’s reactivity .科学的研究の応用

Synthesis of Unsaturated Adamantane Derivatives

5-Chloroadamantane-2-carboxylic acid can be used in the synthesis of unsaturated adamantane derivatives . These derivatives are highly reactive and can be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

2. Development of Novel Methods for Preparation The compound plays a crucial role in the development of novel methods for the preparation of adamantane derivatives . This includes the synthesis of dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .

Quantum-Chemical Calculations

5-Chloroadamantane-2-carboxylic acid is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives . This helps in elucidating the mechanisms for their chemical and catalytic transformations .

Synthesis of Dichloroadamantan-2-one

The compound is used in the synthesis of 5,7-dichloroadamantan-2-one . This is a key substrate for the synthesis of new compounds and materials with a combination of practically important properties .

Preparation of Biologically Active Compounds

5-Chloroadamantane-2-carboxylic acid is used in the preparation of biologically active compounds . These compounds have various properties such as antiviral, antidiabetic, and others .

Systems for Chemiluminescence Diagnostics

The compound is used in the synthesis of spiro [adamantane-2,3′- [1,2]dioxetanes], which are used as chemiluminescent molecular probes for diagnostics and imaging . These play a significant role in the development of therapeutic agents and new medicines .

7. Synthesis of New Materials Based on Natural and Synthetic Nanodiamonds 5-Chloroadamantane-2-carboxylic acid is used in the synthesis of new materials based on natural and synthetic nanodiamonds . These materials are used for both scientific and practical purposes .

将来の方向性

While specific future directions for 5-Chloroadamantane-2-carboxylic acid were not found in the search results, research in the field of adamantane chemistry, particularly involving double-bonded adamantane derivatives, is promising . These compounds’ high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

作用機序

Target of Action

Adamantane derivatives, to which 5-chloroadamantane-2-carboxylic acid belongs, are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s known that adamantane derivatives can undergo various chemical and catalytic transformations .

Biochemical Pathways

Adamantane derivatives are known to be involved in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Result of Action

Adamantane derivatives are known for their potential in the preparation of biologically active compounds and systems for chemiluminescence diagnostics .

特性

IUPAC Name |

5-chloroadamantane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c12-11-3-6-1-7(4-11)9(10(13)14)8(2-6)5-11/h6-9H,1-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZOJSZNFGTGSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroadamantane-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine;pentahydrochloride](/img/structure/B2689490.png)

![3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2689491.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689492.png)

![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689493.png)

![N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2689494.png)

![3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B2689499.png)

![6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689505.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2689511.png)